5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
5-fluoro-2-methoxy-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO/c1-13-6-5(7(9,10)11)2-4(8)3-12-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMCCOZJKPCBDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of 2-methoxy-3-(trifluoromethyl)pyridine with a fluorinating agent such as potassium fluoride or cesium fluoride. The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide or dimethylformamide at elevated temperatures to facilitate the substitution of the hydrogen atom at the 5-position with a fluorine atom.
Another approach involves the direct fluorination of 2-methoxy-3-(trifluoromethyl)pyridine using elemental fluorine or a fluorine-containing reagent under controlled conditions. This method requires careful handling of the fluorinating agent due to its highly reactive nature.
Chemical Reactions Analysis
5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield partially or fully reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Scientific Research Applications
Pharmaceutical Applications
Building Block for Drug Synthesis
The compound serves as a critical building block in the synthesis of various pharmaceutical agents. Its structural features enable it to interact with biological targets effectively, making it valuable in developing drugs for central nervous system disorders and inflammatory diseases. For instance, derivatives of this compound have been explored for their potential to inhibit cancer cell proliferation, with studies indicating IC50 values in the nanomolar range against L1210 mouse leukemia cells.
Mechanism of Action
The interaction of 5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine with cytochrome P450 enzymes highlights its role in drug metabolism. The trifluoromethyl group enhances binding affinity, which can lead to either inhibition or activation of enzyme activity, influencing metabolic pathways .
Agrochemical Applications
Intermediate in Herbicides and Insecticides
In agrochemicals, this compound is utilized as an intermediate in the production of herbicides and insecticides. Its fluorinated structure contributes to increased biological activity and environmental stability. For example, several trifluoromethylpyridine derivatives have been approved for use in crop protection, demonstrating effective pest control properties .
Case Study: Fungicidal Activity
Research has shown that trifluoromethylpyridine derivatives exhibit enhanced fungicidal properties compared to their non-fluorinated counterparts. The trifluoromethyl group significantly boosts efficacy against various fungal pathogens, indicating its importance in developing new agrochemical products.
Materials Science Applications
Development of Advanced Materials
The unique electronic properties of this compound make it useful in materials science, particularly in the development of liquid crystals and polymers. These materials benefit from the compound's ability to enhance performance characteristics due to its structural attributes .
Data Table: Biological Activities Overview
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature. Compounds with similar structures typically exhibit significant bioavailability, enhancing their therapeutic potential.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity to achieve therapeutic effects. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, leading to improved efficacy and pharmacokinetic properties.
In agrochemicals, the compound may inhibit key enzymes or disrupt cellular processes in target pests, resulting in their effective control. The trifluoromethyl group often enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its potency.
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Structural Analogues and Substituent Effects
The biological and chemical properties of pyridine derivatives are heavily influenced by substituent types, positions, and electronic effects. Below is a comparative analysis of structurally related compounds:
Table 1: Key Structural Analogues and Their Properties
Key Observations :
Substituent Position :
- The position of the trifluoromethyl group significantly impacts reactivity. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (CF₃ at position 5) is used in insecticides , whereas the target compound (CF₃ at position 3) is tailored for cross-coupling reactions .
- Methoxy groups at position 2 (as in the target compound) enhance solubility compared to chloro substituents (e.g., ).
Halogen vs. Methoxy :
- Bromo or chloro substituents (e.g., 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine ) increase molecular weight and reactivity in nucleophilic substitutions, whereas methoxy groups improve metabolic stability .
Trifluoromethyl Group :
- The -CF₃ group enhances lipophilicity and resistance to oxidative degradation, a feature shared across agrochemicals like pyridalyl (a TFMP derivative) .
Biological Activity
5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine is a compound of significant interest due to its diverse biological activities and applications in medicinal chemistry, agrochemicals, and materials science. This article explores the mechanisms of action, biochemical interactions, and research findings related to this compound.
Chemical Structure and Properties
The chemical structure of this compound features a pyridine ring substituted with a fluorine atom, a methoxy group, and a trifluoromethyl group. The trifluoromethyl group enhances the compound's lipophilicity and biological activity by increasing its binding affinity to various biological targets.
The biological activity of this compound is primarily attributed to its interaction with enzymes, receptors, and other biomolecules. The trifluoromethyl group significantly impacts the chemical reactivity and binding characteristics of the compound, allowing it to modulate various biochemical pathways:
- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to either inhibition or activation of enzymatic activity, influencing metabolic processes .
- Cellular Effects : The compound affects cell signaling pathways and gene expression, particularly those involved in oxidative stress response and apoptosis. This modulation can alter cellular metabolism by impacting key metabolic enzymes .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have demonstrated its potential in inhibiting cancer cell proliferation. For instance, derivatives of this compound have shown significant growth inhibitory effects against various cancer cell lines .
- Antimicrobial Properties : The compound has been evaluated for its fungicidal activity, showing promise as an agrochemical for crop protection .
- Pharmaceutical Applications : It serves as a building block in the synthesis of drugs targeting neurological disorders and inflammatory diseases.
Case Studies
- Inhibition of Cancer Cell Proliferation : A study involving novel phosphoramidate analogues derived from this compound demonstrated potent inhibition of L1210 mouse leukemia cells with IC50 values in the nanomolar range. The mechanism involved intracellular release of active metabolites that inhibit DNA synthesis .
- Fungicidal Activity : Research on trifluoromethylpyridine derivatives revealed enhanced fungicidal properties compared to non-fluorinated analogues. This suggests that the trifluoromethyl group plays a critical role in increasing biological efficacy against fungal pathogens .
Data Table: Biological Activities Overview
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature. Studies indicate that compounds with similar structures can achieve significant bioavailability, enhancing their therapeutic potential .
Q & A
Q. What are the common synthetic routes for 5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine?
A key method involves Suzuki-Miyaura cross-coupling reactions using boronic ester intermediates. For example, 5-fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can serve as a precursor for coupling with fluorinated aryl halides to introduce substituents at specific positions . Alternative routes may involve nucleophilic aromatic substitution (SNAr) under controlled conditions, leveraging the electron-deficient nature of the trifluoromethyl group to direct reactivity .
Q. What analytical techniques are recommended for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR): NMR is critical for identifying trifluoromethyl and fluoro substituents, with chemical shifts typically between -60 to -70 ppm for CF groups. NMR can resolve methoxy and pyridine ring protons .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (CHFNO) and isotopic patterns .
- UV/Vis Spectroscopy: Useful for studying electronic transitions, especially when comparing substituent effects (e.g., trifluoromethyl vs. methoxy) on absorption maxima .
Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the pyridine ring?
The trifluoromethyl group enhances the electron deficiency of the pyridine ring, increasing susceptibility to nucleophilic aromatic substitution (SNAr) at meta and para positions. This effect can be quantified using Hammett substituent constants () to predict reaction rates and regioselectivity in cross-coupling or functionalization reactions .
Advanced Research Questions
Q. What challenges arise in regioselective functionalization of this compound, and how can they be addressed?
Competing reactivity at the 4- and 6-positions due to the electron-withdrawing trifluoromethyl and methoxy groups requires precise control. Strategies include:
Q. What computational methods are employed to predict the reactivity of trifluoromethyl-substituted pyridines in nucleophilic aromatic substitution?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution to identify favored reaction pathways. For example, Fukui indices can highlight nucleophilic attack sites, while Natural Bond Orbital (NBO) analysis quantifies substituent effects on ring electron density .
Q. What strategies are used to study structure-activity relationships (SAR) of fluorinated pyridine derivatives in drug discovery?
- Bioisosteric replacement: Substituting methoxy or trifluoromethyl groups with other electron-withdrawing moieties (e.g., nitro, cyano) to modulate potency and pharmacokinetics .
- In vitro screening: Assays targeting enzymes like kinases or proteases, with IC values correlated to substituent electronic profiles .
- Molecular docking: PyMOL or AutoDock simulations predict binding interactions, leveraging X-ray crystallography data of related pyridine-protein complexes .
Q. How can the stability of this compound be assessed under varying pH and temperature conditions?
- Forced degradation studies: Expose the compound to acidic (pH 1-3), basic (pH 10-12), and oxidative (HO) conditions at elevated temperatures (40-80°C). Monitor degradation via HPLC-MS to identify breakdown products and infer stability mechanisms .
- Thermogravimetric Analysis (TGA): Quantifies thermal decomposition thresholds, critical for optimizing synthetic protocols .
Methodological Considerations
- Synthetic Intermediates: Boronic ester derivatives (e.g., 5-fluoro-2-methoxy-3-(dioxaborolanyl)pyridine) are pivotal for cross-coupling reactions. Ensure anhydrous conditions and inert atmospheres (N/Ar) to prevent boronate hydrolysis .
- Spectroscopic Pitfalls: Overlapping signals in NMR (e.g., methoxy and pyridine protons) may require 2D techniques (COSY, HSQC) for unambiguous assignment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
